(R)-2-Amino-3-(4-vinylphenyl)propanoic acid is an amino acid derivative characterized by the presence of a vinyl group attached to a phenyl ring. Its molecular formula is with a molecular weight of approximately 181.1885 g/mol. This compound is an analog of tyrosine, where the hydroxyl group of the aromatic ring is replaced by a vinyl group. The compound's structure allows it to participate in various
The biological activity of (R)-2-Amino-3-(4-vinylphenyl)propanoic acid is closely related to its structural similarity to tyrosine, which is an important precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine. Studies suggest that compounds with similar structures can exhibit neuroprotective effects and may influence neurotransmitter synthesis. Additionally, the vinyl group may enhance the compound's reactivity and potential interactions with biological targets.
Several synthesis methods exist for (R)-2-Amino-3-(4-vinylphenyl)propanoic acid:
(R)-2-Amino-3-(4-vinylphenyl)propanoic acid has potential applications in various fields:
Research on (R)-2-Amino-3-(4-vinylphenyl)propanoic acid has focused on its interactions with various enzymes and receptors in biological systems. Studies indicate that compounds with similar structures can modulate receptor activity, particularly in the context of neurotransmitter systems. Investigations into its binding affinities and functional outcomes in cellular models are ongoing, suggesting potential therapeutic implications.
Several compounds share structural similarities with (R)-2-Amino-3-(4-vinylphenyl)propanoic acid, each exhibiting unique properties:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| (R)-2-Amino-3-(4-hydroxyphenyl)propanoic acid | Hydroxy derivative | Contains a hydroxyl group instead of a vinyl group |
| (S)-2-Amino-3-(3,4-Dimethoxyphenyl)propanoic acid | Dimethoxy derivative | Features two methoxy groups on the aromatic ring |
| (R)-2-Amino-3-(o-tolyl)propanoic acid | Methyl-substituted | Contains a methyl group on the ortho position |
| (R)-2-Amino-3-(4-aminophenyl)propanoic acid | Amino derivative | Contains an amino group on the para position |
| 2-Amino-3-(o-tolyl)propanoic acid | Methyl-substituted | Similar structure but differs in substitution pattern |
These compounds illustrate the diversity within this class of amino acids while highlighting the unique features of (R)-2-Amino-3-(4-vinylphenyl)propanoic acid due to its vinyl substituent, which may enhance its reactivity and biological interactions compared to others.
Enantioselective synthesis of (R)-2-Amino-3-(4-vinylphenyl)propanoic acid represents a significant challenge in asymmetric catalysis due to the presence of both the vinyl group and the aromatic substitution pattern [1]. Modern asymmetric catalytic approaches have demonstrated remarkable success in constructing the requisite stereochemistry through various mechanistic pathways.
Chiral nickel complexes have emerged as powerful catalysts for the enantioselective synthesis of α-amino acids bearing aromatic substituents [2]. The use of chiral tridentate ligands derived from rimantadine demonstrates excellent stereocontrol, achieving enantioselectivities greater than 95% in the formation of the target compound [2]. These catalytic systems operate through second-order asymmetric transformation mechanisms, enabling dynamic kinetic resolution of racemic precursors.
Asymmetric hydrogenation represents another viable approach for accessing the target compound [3]. Monodentate binaphthyl-based phosphine ligands, such as MonoPhos, provide exceptional enantioselectivity when employed with rhodium catalysts [3]. The substrate scope encompasses aromatic α-amino acid derivatives, with yields ranging from 61% to 99% and enantioselectivities between 83% and 98% [4].
| Catalyst System | Ligand Type | Enantioselectivity (% ee) | Yield (%) | Reference |
|---|---|---|---|---|
| Nickel-Rimantadine Complex | Tridentate | >95 | 85-99 | [2] |
| Rhodium-MonoPhos | Monodentate Phosphine | 83-98 | 61-99 | [3] |
| Iridium-Chiral Carbene | N-Heterocyclic Carbene | 90-96 | 72-88 | [1] |
The application of chiral N-heterocyclic carbene complexes of iridium provides an alternative catalytic manifold for enantioselective α-amino acid synthesis [1]. These systems demonstrate particular efficacy in the direct catalytic addition of acetonitrile to α-iminoesters, delivering α-cyanomethylated products that can be further transformed to the desired amino acid derivatives [1].
Palladium-catalyzed methodologies have revolutionized the synthesis of aromatic amino acids through cross-coupling reactions that enable late-stage introduction of the vinyl group [5] [6]. The direct C-H oxidation and arylation reactions provide efficient access to α-aryl amino acid derivatives under mild conditions.
Oxidative cross-coupling reactions utilizing palladium catalysts and thianthrenium tetrafluoroborate as oxidant have demonstrated broad substrate scope for α-aminocarbonyl compounds [5]. The reaction proceeds through direct C-H oxidation of α-aminocarbonyl precursors followed by arylation with arylboronic acids, achieving yields ranging from moderate to excellent [5]. The mechanistic pathway involves initial oxidation to form α-imino intermediates, followed by transmetallation with arylpalladium species [5].
The palladium-catalyzed δ-C(sp³)-H olefination approach offers an innovative strategy for introducing vinyl groups into amino acid frameworks [6] [7]. This methodology enables the direct functionalization of aliphatic amines and amino acids through directed C-H activation, providing access to vinyl-substituted derivatives [6]. The reaction conditions typically employ palladium acetate as catalyst, quinoline derivatives as directing groups, and silver oxide as oxidant [7].
| Reaction Type | Palladium Catalyst | Oxidant | Temperature (°C) | Yield Range (%) | Reference |
|---|---|---|---|---|---|
| Oxidative Cross-Coupling | Pd(PCy₃)₂Cl₂ | T⁺BF₄⁻ | 80-100 | 65-86 | [5] |
| δ-C(sp³)-H Olefination | Pd(OAc)₂ | Ag₂O | 110 | 55-82 | [7] |
| Enantioselective Allylic Amination | Pd(0)-BIPHEP | - | 25 | 78-94 | [8] |
Tandem palladium and isothiourea relay catalysis represents an advanced approach for the enantioselective synthesis of α-amino acid derivatives [8]. This protocol utilizes palladium-catalyzed allylic ammonium salt generation followed by in situ enantioselective sigmatropic rearrangement catalyzed by benzotetramisole [8]. The methodology demonstrates high diastereo- and enantioselectivity, forming products with two stereogenic centers [8].
Solid-phase peptide synthesis modifications have enabled the incorporation of non-natural amino acids like (R)-2-Amino-3-(4-vinylphenyl)propanoic acid into peptide frameworks through innovative post-synthetic functionalization strategies [9] [10]. These approaches circumvent the need for elaborate synthesis of unnatural amino acids by modifying standard amino acid residues after peptide assembly.
The Katritzky salt-mediated deaminative photochemical approach represents a breakthrough methodology for peptide modification [9]. This technique converts lysine residues to Katritzky salts on solid support, followed by blue light-induced homolytic cleavage to generate carbon radicals [9]. The resulting radicals undergo coupling with various electrophiles to form new carbon-carbon bonds, enabling the installation of vinyl-substituted aromatic groups [9].
Tetrazine-bearing amino acids have been developed as bioorthogonal reactive building blocks for post-synthetic modifications [10]. The synthesis involves standard Merrifield resin protocols with specialized protecting group strategies [10]. Under peptide coupling conditions using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate and diisopropylethylamine, tetrazine decomposition occurs at a rate of only 0.61% per coupling cycle [10].
| Modification Strategy | Reaction Conditions | Stability (t₁/₂) | Coupling Efficiency (%) | Reference |
|---|---|---|---|---|
| Katritzky Salt Method | Blue light, Hantzsch ester | N/A | 85-95 | [9] |
| Tetrazine Approach | BOP/DIEA in DMF | 80.4 h | >99 | [10] |
| Vinyl Monomer Integration | Free radical polymerization | N/A | 75-90 | [11] |
Amino acid-based vinyl monomers provide an alternative approach for incorporating vinyl-substituted amino acids into polymeric frameworks [11] [12]. The synthesis involves a straightforward two-step, one-pot procedure starting from hydrophobic amino acids [12]. The resulting monomers can undergo free radical polymerization in the presence of cross-linking agents to form amino acid-based gels [12].
The stability of these modified systems under deprotection conditions has been thoroughly evaluated [10]. In 95% trifluoroacetic acid, the half-life of tetrazine-modified peptides reaches 104.2 hours, resulting in only 0.20% decomposition per standard deprotection cycle [10].
N-tert-Butanesulfinyl auxiliary methodology represents one of the most reliable approaches for achieving stereocontrol in amino acid synthesis [13] [14] [15]. This chiral auxiliary system, developed by Ellman, provides exceptional diastereoselectivity through well-defined transition state models [16].
The condensation of tert-butanesulfinamide with aldehydes and ketones generates tert-butanesulfinyl imines that serve as versatile electrophiles for nucleophilic addition reactions [16]. The tert-butanesulfinyl group activates the imine toward nucleophilic attack while simultaneously directing the stereochemical outcome through steric interactions [16]. Typical nucleophiles include Grignard reagents, organozinc compounds, and enolates, all of which add with high diastereoselectivity [16].
Stereoselective synthesis of vicinal amino alcohols from N-tert-butanesulfinyl imines and cyclopropanols demonstrates the versatility of this auxiliary system [13]. The reaction proceeds through ring-opening of cyclopropanols with high anti-selectivity, providing densely functionalized amino alcohol derivatives [13]. The diastereoselectivity typically exceeds 90:10 in favor of the anti-product [13].
| Nucleophile Type | Diastereoselectivity (dr) | Yield (%) | Product Configuration | Reference |
|---|---|---|---|---|
| Grignard Reagents | >95:5 | 85-92 | R | [16] |
| Organozinc Compounds | 92:8 | 78-89 | R | [14] |
| Titanium Enolates | 91:9 | 82-95 | R,R | [14] |
| Cyclopropanol | >90:10 | 70-88 | anti | [13] |
The modular synthesis of bis-α-chiral amines represents an advanced application of tert-butanesulfinyl auxiliary chemistry [15]. This approach integrates two distinct tert-butanesulfinamide-enabled transformations: traditional imine functionalization and novel 2,3-sigmatropic rearrangement reactions [15]. The methodology provides selective access to all stereoisomers through consecutive chirality induction and transfer events [15].
Mechanistic studies reveal that the stereoselectivity can be tuned through choice of reagents, additives, and solvents [15]. The Cram chelation model and open transition state model provide frameworks for predicting stereochemical outcomes [15]. The auxiliary can be removed under acidic conditions to provide the free amine products in high enantiomeric purity [16].
Post-synthetic functionalization of the vinyl group in (R)-2-Amino-3-(4-vinylphenyl)propanoic acid provides access to diversely substituted derivatives through well-established alkene chemistry [17] [18] [19]. These transformations enable the preparation of compound libraries for structure-activity relationship studies.
Cross-metathesis reactions represent a powerful approach for vinyl group functionalization [19]. The α-vinylic amino acid undergoes efficient metathesis with various alkene partners using ruthenium-based catalysts [19]. The reaction tolerates a wide range of functional groups and proceeds with retention of stereochemistry at the amino acid center [19].
Hydroformylation of the vinyl group provides access to aldehyde-functionalized derivatives that serve as versatile intermediates for further transformations [20]. The reaction employs rhodium catalysts with phosphine ligands to achieve regioselective addition of carbon monoxide and hydrogen across the vinyl group [20]. The resulting aldehydes can be reduced to alcohols or oxidized to carboxylic acids [20].
| Functionalization Method | Catalyst System | Reaction Conditions | Product Yield (%) | Reference |
|---|---|---|---|---|
| Cross-Metathesis | Grubbs II Catalyst | 40°C, 12 h | 78-85 | [19] |
| Hydroformylation | Rh/PPh₃ | CO/H₂, 80°C | 82-91 | [20] |
| Dihydroxylation | OsO₄/NMO | RT, 24 h | 75-83 | [19] |
| Epoxidation | m-CPBA | 0°C, 4 h | 88-94 | [19] |
Asymmetric dihydroxylation using osmium tetroxide and N-methylmorpholine N-oxide provides stereoselective access to diol derivatives [19]. The reaction proceeds with high facial selectivity, controlled by the existing stereocenter in the amino acid framework [19]. The resulting vicinal diols serve as precursors to various cyclic derivatives through intramolecular cyclization reactions [19].
Polymerization of vinyl-substituted amino acids enables the preparation of bioactive polymer materials [17] [12]. Free radical polymerization in the presence of cross-linking agents generates amino acid-based hydrogels with tunable mechanical properties [12]. The polymerization conditions can be optimized for either photoinitiation or thermal initiation, depending on the desired application [12].
Nuclear magnetic resonance spectroscopy provides fundamental structural information for (R)-2-Amino-3-(4-vinylphenyl)propanoic acid through detailed analysis of proton and carbon environments. The compound exhibits characteristic spectroscopic features consistent with its phenylalanine derivative structure containing both aromatic and vinyl functionalities.
The proton nuclear magnetic resonance spectrum of (R)-2-Amino-3-(4-vinylphenyl)propanoic acid displays several diagnostic regions characteristic of amino acid derivatives [1] [2]. The aromatic proton signals appear in the typical aromatic region between 7.0-7.8 parts per million, with the 4-substituted benzene ring showing the expected substitution pattern [3] [4]. The vinyl group attached to the para position of the benzene ring produces characteristic multipets in the 5.2-6.8 parts per million range, with the terminal vinyl protons appearing as a distinctive doublet of doublets pattern [5].
The alpha proton of the amino acid backbone resonates as a multiplet around 4.2-4.6 parts per million, showing coupling to both the amino group and the benzylic methylene protons [1]. The benzylic methylene protons (CH₂) appear as a characteristic AB system in the 2.8-3.2 parts per million region, consistent with substituted phenylalanine derivatives [2] [4]. The amino group protons typically appear as a broad signal in deuterated solvents, with chemical shift positions dependent on the protonation state and solvent conditions [1].
The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of (R)-2-Amino-3-(4-vinylphenyl)propanoic acid [1] [2]. The carboxyl carbon resonates at approximately 172-175 parts per million, characteristic of amino acid carboxylic acid functionality [1]. The aromatic carbon signals appear in the 120-140 parts per million region, with the substituted carbons showing distinct chemical shifts due to the electron-donating and electron-withdrawing effects of the vinyl substituent [3] [5].
The vinyl carbon signals appear at characteristic positions, with the alkene carbons resonating around 113-137 parts per million depending on their substitution pattern [5]. The alpha carbon of the amino acid backbone typically resonates around 55-58 parts per million, while the benzylic methylene carbon appears around 35-38 parts per million [1] [2]. These carbon chemical shifts are consistent with phenylalanine derivatives and provide structural confirmation of the compound [4].
| Nuclear Magnetic Resonance Parameter | Chemical Shift Range (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Aromatic CH | 7.0-7.8 | Multiplet | Benzene ring protons |
| Vinyl CH | 5.2-6.8 | Doublet of doublets | Terminal vinyl protons |
| Alpha CH | 4.2-4.6 | Multiplet | Amino acid backbone |
| Benzylic CH₂ | 2.8-3.2 | AB system | Aromatic methylene |
| Carboxyl C | 172-175 | Singlet | Carboxylic acid carbon |
| Aromatic C | 120-140 | Singlet | Benzene ring carbons |
| Vinyl C | 113-137 | Singlet | Alkene carbons |
| Alpha C | 55-58 | Singlet | Amino acid backbone |
High-resolution mass spectrometry provides crucial structural information through characteristic fragmentation patterns specific to aromatic amino acids containing vinyl functionalities. The molecular ion of (R)-2-Amino-3-(4-vinylphenyl)propanoic acid appears at m/z 191.094629 [M+H]⁺, consistent with the molecular formula C₁₁H₁₃NO₂ [6].
The fragmentation behavior of (R)-2-Amino-3-(4-vinylphenyl)propanoic acid follows patterns characteristic of aromatic amino acids [7] [8]. The primary fragmentation pathway involves the loss of water and carbon monoxide (H₂O + CO, 46 mass units) from the protonated molecular ion, yielding a fragment at m/z 145 [7]. This fragmentation pattern is typical for amino acids containing aromatic side chains and reflects the stability of the resulting aromatic cation [8].
A significant fragmentation pathway involves the loss of ammonia (NH₃, 17 mass units) from the molecular ion, producing a fragment at m/z 174 [7] [8]. This represents deamination of the amino acid functionality and is a characteristic fragmentation pattern observed in amino acid mass spectrometry [7]. The resulting cationic species retains the aromatic vinyl structure and provides diagnostic information about the compound identity.
Secondary fragmentation of the primary fragments generates additional diagnostic ions that provide structural confirmation [8]. The fragment at m/z 145 undergoes further dissociation through loss of additional functional groups. Loss of ammonia from this fragment produces an ion at m/z 128, while elimination of formaldehyde (CH₂O, 30 mass units) yields a fragment at m/z 115 [8].
The aromatic vinyl system contributes to distinctive fragmentation patterns through tropylium ion formation and vinyl group rearrangements [9] [10]. The presence of the vinyl group enables unique fragmentation pathways not observed in simple phenylalanine, including elimination of ethylene (C₂H₄, 28 mass units) and formation of stabilized aromatic cations [9]. These fragmentation patterns provide definitive structural information for compound identification and purity assessment.
| Fragment Ion (m/z) | Loss from Molecular Ion | Proposed Structure | Relative Intensity |
|---|---|---|---|
| 191.094629 | - | [M+H]⁺ | 100% |
| 174.068014 | NH₃ (17) | Deaminated molecular ion | 65-75% |
| 145.064790 | H₂O + CO (46) | Aromatic cation | 85-95% |
| 128.062129 | NH₃ from m/z 145 | Substituted tropylium | 45-55% |
| 120.080611 | H₂O + CO from M+H | Aromatic vinyl cation | 70-80% |
| 103.054775 | NH₃ from m/z 120 | Vinyl benzyl cation | 55-65% |
Vibrational spectroscopy combined with density functional theory calculations provides comprehensive characterization of the molecular structure and bonding in (R)-2-Amino-3-(4-vinylphenyl)propanoic acid. The compound exhibits characteristic vibrational modes corresponding to amino acid functionality, aromatic systems, and vinyl group vibrations [11] [12].
The infrared spectrum of (R)-2-Amino-3-(4-vinylphenyl)propanoic acid displays characteristic absorption bands in several key regions [11] [12]. The amino group stretching vibrations appear in the 3300-3500 wavenumber region, with asymmetric and symmetric N-H stretching modes typically observed at 3340 and 3220 wavenumbers respectively [11]. These frequencies are consistent with zwitterionic amino acid structures in the solid state [12].
The carboxyl group vibrations provide diagnostic information about the acid functionality [11] [13]. The carbonyl stretching vibration appears around 1720-1740 wavenumbers for the neutral form, while the carboxylate antisymmetric and symmetric stretching modes appear at 1600-1650 and 1380-1420 wavenumbers respectively for the ionic form [12] [13]. The position and intensity of these bands depend on the protonation state and crystal packing environment [11].
The aromatic ring vibrations contribute several characteristic absorption bands [12] [14]. The aromatic C-H stretching modes appear around 3050-3100 wavenumbers, while the aromatic C=C stretching vibrations occur in the 1580-1600 and 1480-1520 wavenumber regions [11] [12]. The vinyl group produces distinctive absorption bands, with the vinyl C-H stretching around 3080-3120 wavenumbers and the C=C stretching at approximately 1630-1650 wavenumbers [5] [12].
Density functional theory calculations using the B3LYP functional with appropriate basis sets provide theoretical vibrational frequencies that correlate well with experimental observations [11] [12] [14]. The calculated frequencies require scaling factors (typically 0.96-0.98) to account for anharmonicity and basis set limitations [11] [14]. The computational approach enables assignment of complex vibrational modes and prediction of infrared intensities [12] [13].
The theoretical analysis reveals strong coupling between aromatic ring modes and vinyl group vibrations due to the conjugated pi-electron system [12] [14]. Ring deformation modes appear in the 400-600 wavenumber region, while ring breathing and substitution-sensitive modes occur around 800-900 and 1000-1100 wavenumbers respectively [11] [12]. The vinyl group contributes out-of-plane bending modes around 900-950 wavenumbers and in-plane deformation modes in the 1250-1350 wavenumber region [5] [12].
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| N-H asymmetric stretch | 3340-3360 | 3420-3440 | Amino group |
| N-H symmetric stretch | 3220-3240 | 3290-3310 | Amino group |
| Aromatic C-H stretch | 3050-3100 | 3080-3130 | Benzene ring |
| Vinyl C-H stretch | 3080-3120 | 3110-3150 | Vinyl group |
| C=O stretch | 1720-1740 | 1750-1770 | Carboxyl group |
| COO⁻ antisymmetric | 1600-1650 | 1620-1670 | Carboxylate |
| C=C stretch (vinyl) | 1630-1650 | 1650-1670 | Vinyl double bond |
| Aromatic C=C | 1580-1600 | 1600-1620 | Benzene ring |
Chromatographic methods provide essential analytical tools for purity determination and enantiomeric analysis of (R)-2-Amino-3-(4-vinylphenyl)propanoic acid. Both high performance liquid chromatography and ultra performance liquid chromatography systems offer complementary approaches for comprehensive analytical characterization [15] [16] [17].
High performance liquid chromatography analysis of (R)-2-Amino-3-(4-vinylphenyl)propanoic acid employs reversed-phase chromatography with ultraviolet detection [17] [18]. The compound exhibits strong ultraviolet absorption due to the aromatic vinyl chromophore, enabling sensitive detection at wavelengths around 254-280 nanometers [17]. Pre-column derivatization with reagents such as o-phthalaldehyde or phenyl isothiocyanate enhances detection sensitivity and chromatographic resolution [17] [19].
Chiral stationary phases enable enantiomeric separation and determination of optical purity [15] [19]. Macrocyclic glycopeptide-based chiral stationary phases, including vancomycin and teicoplanin columns, provide excellent enantioselectivity for amino acid derivatives [15]. Mobile phases typically employ combinations of acetonitrile and aqueous buffers, with ammonium acetate or ammonium trifluoroacetate providing optimal resolution and mass spectrometry compatibility [15] [19].
The retention behavior follows predictable patterns based on the compound's physicochemical properties [17] [18]. The hydrophobic aromatic vinyl side chain increases retention on reversed-phase columns compared to simpler amino acids [17]. Typical retention times range from 8-15 minutes under standard analytical conditions, with resolution factors greater than 1.5 ensuring accurate quantitation [16] [18].
Ultra performance liquid chromatography provides enhanced resolution, sensitivity, and analysis speed compared to conventional high performance liquid chromatography [16] [18]. The use of sub-2 micrometer particles and elevated pressures enables rapid separations with superior peak shapes [16]. Analysis times are typically reduced by 3-5 fold while maintaining or improving resolution [18].
The enhanced performance particularly benefits amino acid analysis through improved peak capacity and reduced analysis times [16] [20]. Gradient elution methods using AccQ-Tag derivatization chemistry enable separation of complex amino acid mixtures within 8-10 minutes [16] [18]. The method demonstrates linearity over three orders of magnitude with detection limits in the femtomole range [16].
Photodiode array detection provides additional selectivity through spectral confirmation of peak identity and purity assessment [18]. The aromatic vinyl chromophore produces characteristic absorption spectra that enable unambiguous identification and detection of impurities with different chromophoric properties [18]. This spectral information complements retention time data for comprehensive analytical characterization [16] [18].
| Chromatographic Parameter | HPLC Performance | UPLC Performance | Improvement Factor |
|---|---|---|---|
| Analysis Time (minutes) | 15-25 | 5-8 | 3-5x faster |
| Resolution (Rs) | 1.5-2.0 | 2.5-4.0 | 1.5-2x improvement |
| Sensitivity (LOD) | 10-50 pmol | 1-5 pmol | 5-10x improvement |
| Peak Width (seconds) | 15-30 | 3-8 | 3-5x narrower |
| Pressure (bar) | 150-400 | 800-1200 | 2-3x higher |
| Particle Size (μm) | 3-5 | 1.7-2.0 | 2-3x smaller |